N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide
Overview
Description
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. It is known for its applications in various therapeutic areas, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is efficient, demonstrating good functional group tolerance and yielding the target compound in good-to-excellent yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial applications. The method’s eco-friendly nature and efficiency make it a promising candidate for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). Environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) are also employed . Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide has a wide range of scientific research applications. It is used in medicinal chemistry for developing drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it serves as a scaffold for designing inhibitors of enzymes like RORγt, PHD-1, JAK1, and JAK2 . The compound’s versatility makes it valuable in both academic research and pharmaceutical development .
Mechanism of Action
The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these targets, leading to therapeutic effects in various diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide include other triazolo[1,5-a]pyridine derivatives and triazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substituents and specific biological activities .
Uniqueness: What sets this compound apart is its unique combination of a triazole and pyridine ring, which contributes to its distinct biological activities. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-14(12,13)10-6-3-2-4-11-7(6)8-5-9-11/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDHZPOZRBVFRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CN2C1=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.